methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-oxo-7H-(1,3)thiazolo(3,2-a)pyrimidine-5-carboxylate
- Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-(1,3)thiazolo(3,2-a)pyrimidine-6-carboxylate
- Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-(1,3)thiazolo(3,2-a)pyrimidine-6-carboxylate
Uniqueness
What sets methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate apart is its unique structure, which combines a thiazole ring with a thiazolo[3,2-a]pyrimidine moiety
Properties
Molecular Formula |
C18H12N4O4S2 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H12N4O4S2/c1-26-16(25)12-13(10-5-3-2-4-6-10)28-17(20-12)21-14(23)11-9-19-18-22(15(11)24)7-8-27-18/h2-9H,1H3,(H,20,21,23) |
InChI Key |
VRYISHHMOBPRQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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